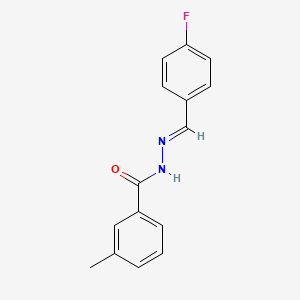

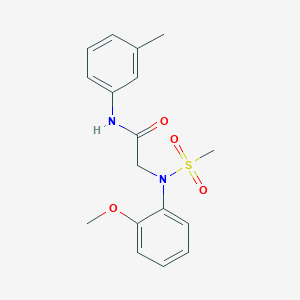

![molecular formula C18H22FN3O B5597283 4-({5-[1-(4-氟苯基)环丙基]-1,2,4-恶二唑-3-基}甲基)-1-甲基哌啶](/img/structure/B5597283.png)

4-({5-[1-(4-氟苯基)环丙基]-1,2,4-恶二唑-3-基}甲基)-1-甲基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of oxadiazole derivatives, including the compound , often involves several key strategies, such as dehydrogenative cyclization, oxidative cyclization, and condensation cyclization among others. These methods enable the introduction of π-conjugated groups to the oxadiazole ring, enhancing its utility in developing chemosensors and fluorescent frameworks due to their high photoluminescent quantum yield and excellent thermal and chemical stability (Sharma, Om, & Sharma, 2022).

Molecular Structure Analysis

Oxadiazoles, including 1,2,4-oxadiazoles, possess a five-membered ring containing two nitrogen atoms and one oxygen atom. This structure is pivotal for their interaction with various biomacromolecules through hydrogen bonding, significantly enhancing their pharmacological activity. The molecular structure of oxadiazoles allows for diverse biological activities, facilitated by their ability to bind effectively with enzymes and receptors in biological systems (Wang, Sun, Jia, Bian, & Yu, 2022).

Chemical Reactions and Properties

The oxadiazole ring, central to the compound's structure, is involved in various chemical reactions, enabling the synthesis of a wide range of heterocyclic compounds. This versatility is due to the oxadiazole ring's reactivity, which allows for the formation of complex structures with significant biological and chemical properties. The chemical reactivity of oxadiazoles, including the ability to undergo cycloaddition reactions, is essential for creating compounds with desired pharmacological activities (Gomaa & Ali, 2020).

Physical Properties Analysis

Oxadiazoles exhibit excellent thermal and chemical stability, contributing to their widespread use in material science and organic electronics. The physical properties of these compounds, such as high melting points and stable crystalline structures, make them suitable for applications requiring durability and reliability under various conditions.

Chemical Properties Analysis

The chemical properties of oxadiazoles, including the compound of interest, are characterized by their reactivity and ability to form stable complexes with metal ions. This reactivity is exploited in the development of chemosensors, where oxadiazoles can detect metal ions based on changes in their photoluminescent properties. The presence of potential coordination sites (N and O donor atoms) in oxadiazoles enhances their utility as chemosensors for selective metal-ion sensing (Sharma, Om, & Sharma, 2022).

科学研究应用

合成与结构分析

1,3,4-恶二唑衍生物通过各种化学反应合成,在药物设计中提供广泛的生物活性和应用。例如,已经报道了具有磺酰胺和哌啶官能团的 1,3,4-恶二唑衍生物的合成和结构解析,突出了它们有价值的生物活性和作为治疗剂的潜力 (Aziz-ur-Rehman 等人,2017)。这些研究为理解与“4-({5-[1-(4-氟苯基)环丙基]-1,2,4-恶二唑-3-基}甲基)-1-甲基哌啶”类似的化合物的化学性质和合成路线提供了基础。

生物活性

1,3,4-恶二唑核心经常发现在具有显着生物活性的化合物中,例如抗菌、抗结核和抗炎特性,是药物化学研究的重点。研究表明,1,3,4-恶二唑的衍生物表现出有价值的抗菌活性,表明有潜力开发新的治疗剂 (E. Jafari 等人,2017)。这些发现强调了具有这种结构基序的化合物的潜在生物医学应用,包括“4-({5-[1-(4-氟苯基)环丙基]-1,2,4-恶二唑-3-基}甲基)-1-甲基哌啶”。

在材料科学中的潜在应用

具有 1,3,4-恶二唑和哌啶结构的化合物也因其在药物化学之外的应用而被探索,例如在有机发光二极管 (OLED) 和其他电子材料的开发中。例如,具有 1,3,4-恶二唑配体的杂合铱(III)配合物已证明具有高光致发光量子效率产率,表明它们在 OLED 和其他电子应用中的实用性 (Yi Jin 等人,2014)。此类研究突出了这些结构基序在各个科学和技术领域的通用性。

作用机制

未来方向

属性

IUPAC Name |

5-[1-(4-fluorophenyl)cyclopropyl]-3-[(1-methylpiperidin-4-yl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O/c1-22-10-6-13(7-11-22)12-16-20-17(23-21-16)18(8-9-18)14-2-4-15(19)5-3-14/h2-5,13H,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJZDWJFHLFJPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC2=NOC(=N2)C3(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

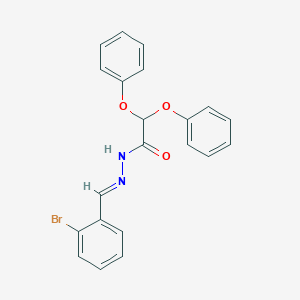

![4-(4-methyl-1-piperazinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5597208.png)

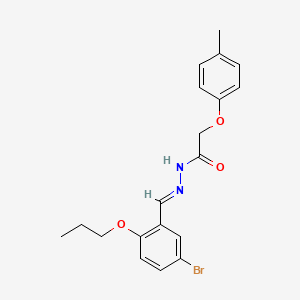

![N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5597210.png)

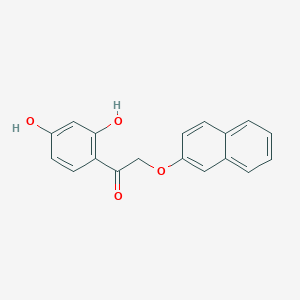

![2-[(4-methylbenzyl)thio]-1,3-benzoxazole](/img/structure/B5597217.png)

![8-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597223.png)

![N-[(1-ethyl-1H-indazol-3-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5597226.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B5597238.png)